2,5-Dihydroxyterephthalohydrazide
Description
2,5-Dihydroxyterephthalohydrazide (DHTH) is a nitrogen-rich organic compound with the molecular formula C₈H₁₀N₄O₄ (CAS: 2245708-24-9) . It features two hydroxyl (-OH) groups at the 2,5-positions of a terephthalic acid backbone and two hydrazide (-CONHNH₂) functional groups. DHTH is widely utilized as a building block for synthesizing covalent organic frameworks (COFs) due to its ability to form stable coordination bonds with metals and its high density of hydroxyl groups, which enhance adsorption and sensing capabilities .
Properties
IUPAC Name |
2,5-dihydroxybenzene-1,4-dicarbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O4/c9-11-7(15)3-1-5(13)4(2-6(3)14)8(16)12-10/h1-2,13-14H,9-10H2,(H,11,15)(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZASJMFKRPEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)C(=O)NN)O)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dihydroxyterephthalohydrazide can be synthesized through the polycondensation of 1,3,5-tris(4-formylphenyl)benzene and this compound under solvothermal conditions . This method involves heating the reactants in a solvent at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically stored at low temperatures (2-8°C) and protected from light and moisture to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxyterephthalohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions include quinones, amines, ethers, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dihydroxyterephthalohydrazide has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,5-Dihydroxyterephthalohydrazide exerts its effects involves interactions with metal ions and other molecular targets. For example, in the construction of fluorescent sensors, the compound forms a covalent organic framework that interacts with copper ions, leading to fluorescence quenching. The addition of amino acids like cysteine and histidine can reverse this quenching, allowing for the detection of these molecules .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
DHTH belongs to a family of terephthalohydrazide derivatives, where substituents at the 2,5-positions dictate their chemical behavior. Key analogs include:
Key Observations :
- Hydrophilicity : DHTH’s hydroxyl groups enable water solubility (~10–20 mg/mL in polar solvents), making it ideal for aqueous-phase COF synthesis and biosensing . In contrast, ethoxy or pentyloxy derivatives (e.g., DETHz) exhibit poor water solubility (<1 mg/mL) .
- Coordination Ability : DHTH’s hydroxyl groups act as strong Lewis bases, forming stable complexes with Cu²⁺, Pb²⁺, and Fe³⁺. This property is critical for environmental remediation (e.g., Pb²⁺ adsorption efficiency: ~98% for DHTP–TPB COF) . Alkoxy derivatives lack comparable coordination sites, reducing their metal-binding efficacy .
Performance in Covalent Organic Frameworks (COFs)
DHTH-derived COFs outperform analogs in functional applications:
Mechanistic Insights :
- In Cu@TFPB–DHTHCOF, DHTH’s hydroxyl groups facilitate Cu²⁺ immobilization, which quenches fluorescence. Subsequent amino acid binding displaces Cu²⁺, restoring fluorescence . Alkoxy-substituted analogs lack this reversible interaction.
- For COF-TpDTH , the pH-dependent protonation of DHTH’s hydroxyl groups shifts fluorescence emission wavelengths, enabling precise pH monitoring in biological systems .
Biological Activity
2,5-Dihydroxyterephthalohydrazide (DHTH) is a compound that has garnered attention due to its diverse biological activities. This article explores the biological properties of DHTH, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
DHTH is a hydrazide derivative of terephthalic acid, characterized by two hydroxyl groups at the 2 and 5 positions. This structural configuration contributes to its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of DHTH is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of hydroxyl groups enhances hydrogen bonding and solubility, facilitating its interaction with biomolecules.
Antimicrobial Activity
DHTH exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacteria and fungi. A study demonstrated that DHTH showed promising antibacterial activity against Gram-positive strains, including Methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of DHTH
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 10 | 128 |
Anticancer Properties
DHTH has also been investigated for its anticancer potential. In vitro studies have shown that DHTH can inhibit the proliferation of several cancer cell lines, including LN-229 glioblastoma cells, with an IC50 value as low as 0.77 µM . The compound's ability to induce apoptosis in cancer cells suggests a mechanism involving the modulation of apoptotic pathways.
Case Study: Anticancer Activity
In a controlled study, DHTH was administered to LN-229 cells, resulting in a significant reduction in cell viability compared to untreated controls. The study highlighted the compound's selective toxicity towards cancer cells while exhibiting low toxicity towards normal cells.
Antioxidant Activity
DHTH demonstrates notable antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular systems. This activity is crucial for its potential protective effects against oxidative damage in various diseases.
Summary of Biological Activities
The following table summarizes the diverse biological activities attributed to DHTH:
Table 2: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
